2-Butylpyridine-4-carbaldehyde

Catalog No.
S13769850
CAS No.
M.F
C10H13NO
M. Wt
163.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butylpyridine-4-carbaldehyde

Product Name

2-Butylpyridine-4-carbaldehyde

IUPAC Name

2-butylpyridine-4-carbaldehyde

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c1-2-3-4-10-7-9(8-12)5-6-11-10/h5-8H,2-4H2,1H3

InChI Key

CWDKFHMAKBLTTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=CC(=C1)C=O

2-Butylpyridine-4-carbaldehyde is an organic compound characterized by its structure, which features a butyl group attached to the nitrogen of a pyridine ring and an aldehyde functional group at the 4-position of the pyridine. The molecular formula for this compound is C_{10}H_{13}NCHO, indicating it contains ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, one carbon atom in the aldehyde group, and one oxygen atom. This compound is part of the pyridine family, which consists of nitrogen-containing heterocycles known for their diverse chemical properties and biological activities.

Typical of aldehydes and nitrogen-containing compounds:

  • Reductive Amination: This reaction involves the conversion of the aldehyde group into an amine through reaction with amines in the presence of reducing agents.
  • Schiff Base Formation: The aldehyde can react with primary amines to form imines, commonly referred to as Schiff bases.
  • Condensation Reactions: It can participate in condensation reactions with other nucleophiles, leading to more complex structures.

These reactions highlight its potential utility in organic synthesis, particularly in creating more complex nitrogen-containing compounds.

The synthesis of 2-butylpyridine-4-carbaldehyde can be approached through several methods:

  • Alkylation Reactions: Starting from pyridine-4-carbaldehyde, alkylation with butyl halides can yield 2-butylpyridine derivatives.
  • Oxidation of Butylpyridine Derivatives: The oxidation of 2-butylpyridine can also produce the corresponding carbaldehyde.
  • Vilsmeier-Haack Reaction: This method involves the reaction of a substituted pyridine with phosphorus oxychloride and dimethylformamide to introduce an aldehyde group at the desired position.

These methods underscore the versatility in synthesizing this compound through various organic chemistry techniques.

2-Butylpyridine-4-carbaldehyde finds applications in several fields:

  • Pharmaceuticals: It may serve as an intermediate in synthesizing biologically active compounds or pharmaceuticals.
  • Agricultural Chemicals: Its derivatives could be explored for use as agrochemicals or pesticides.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the development of new materials or compounds.

Research into the interactions of 2-butylpyridine-4-carbaldehyde with biological systems is essential for understanding its potential therapeutic applications. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well this compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action: Investigating how it exerts its effects at a molecular level.
  • Toxicology Studies: Assessing any potential toxic effects associated with its use.

Understanding these interactions will inform its safety profile and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 2-butylpyridine-4-carbaldehyde. Here are some notable examples:

Compound NameStructureUnique Features
Pyridine-2-carbaldehydeC_{5}H_{4}NCHOHas a different position for the aldehyde group; used in coordination chemistry.
Pyridine-3-carbaldehydeC_{5}H_{4}NCHOSimilar to pyridine-2-carbaldehyde but differs in reactivity and applications.
4-(Tert-butyl)picolinaldehydeC_{10}H_{13}NOContains a tert-butyl group; used in organic synthesis for complex molecules.

These compounds illustrate variations in substitution patterns that affect their chemical reactivity and biological properties. The unique positioning of the butyl group and aldehyde functionality in 2-butylpyridine-4-carbaldehyde distinguishes it from its isomers and similar compounds, potentially influencing its applications in synthetic chemistry and pharmaceuticals.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

163.099714038 g/mol

Monoisotopic Mass

163.099714038 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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